2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid
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Overview
Description
2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can modulate various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
- 4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid
- 2-(3-Fluoro-2-nitrophenyl)acetic acid
Uniqueness
2-(3-Fluoro-5-methyl-2-pyridyl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both a fluorine atom and a methyl group can result in distinct chemical and physical properties compared to other fluorinated pyridines .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(9)7(10-4-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
VIISBHVPJWLXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CC(=O)O)F |
Origin of Product |
United States |
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